molecular formula C7H8BrNO3 B2796489 Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate CAS No. 2091880-94-1

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B2796489
CAS No.: 2091880-94-1
M. Wt: 234.049
InChI Key: FNZIAEJOXWSHJN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromine atom, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methyl-1,2-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-substituted-4-methyl-1,2-oxazole-5-carboxylates.

    Oxidation: Formation of 3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid.

    Reduction: Formation of 3-bromo-4-methyl-1,2-oxazole-5-methanol.

Scientific Research Applications

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: Explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The bromine atom and the oxazole ring play crucial roles in binding to the target molecules, while the ester group can be hydrolyzed to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
  • 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid
  • Ethyl 3-chloro-4-methyl-1,2-oxazole-5-carboxylate

Uniqueness

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the oxazole ring with the ethyl ester group also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)9-12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIAEJOXWSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091880-94-1
Record name ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate
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